2-(tert-Butylamino)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylamino)oxazole-4-carbonitrile is an organic compound with the molecular formula C8H11N3O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)oxazole-4-carbonitrile typically involves the reaction of tert-butylamine with an appropriate oxazole derivative. One common method is the cyclization of a precursor compound containing a nitrile group and an amine group under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-(tert-Butylamino)oxazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-(tert-Butylamino)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylamino)oxazole-5-carbonitrile
- 2-(tert-Butylamino)thiazole-4-carbonitrile
- 2-(tert-Butylamino)imidazole-4-carbonitrile
Uniqueness
2-(tert-Butylamino)oxazole-4-carbonitrile is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
122686-30-0 |
---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(tert-butylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-8(2,3)11-7-10-6(4-9)5-12-7/h5H,1-3H3,(H,10,11) |
InChI Key |
RVPHJQAUSHVMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=CO1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.